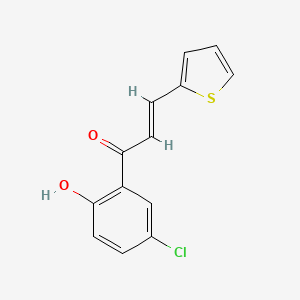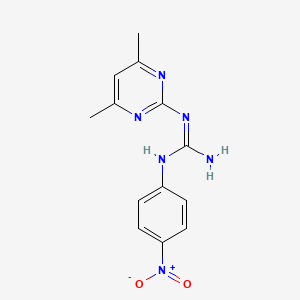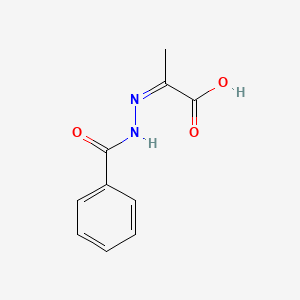![molecular formula C15H19NO3 B5910132 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, also known as DMHP, is a synthetic compound that belongs to the coumarin family of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学的研究の応用
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
作用機序
The exact mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter systems by binding to specific receptors in the brain. It has been shown to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one in lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one. One area of interest is in the development of more selective and potent analogs of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, which could have even greater potential for the treatment of neurological disorders. Another area of interest is in the study of the long-term effects of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one on behavior and physiology, particularly in relation to addiction and substance abuse.
Conclusion
In conclusion, 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic compound that has shown great promise for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high potency and selectivity for specific neurotransmitter systems make it a useful tool for studying the effects of these systems on behavior and physiology. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
合成法
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with formaldehyde, followed by alkylation with propyl bromide and N,N-dimethylamine. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
特性
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-5-10-8-14(18)19-15-11(10)6-7-13(17)12(15)9-16(2)3/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNXDAFYJKVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)


![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)